1,4-Dimethyl-1H-indazole-6-boronic acid
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Overview
Description
1,4-Dimethyl-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, a bicyclic heteroaromatic compound. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of boronic acid functionality in this compound makes it a valuable intermediate for the synthesis of various biologically active molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-indazole-6-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1,4-dimethyl-1H-indazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-indazole-6-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Scientific Research Applications
1,4-Dimethyl-1H-indazole-6-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-indazole-6-boronic acid in various reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,4-Dimethyl-1H-indazole-6-boronic acid can be compared with other boronic acid derivatives and indazole compounds:
1H-Indazole-6-boronic acid: Lacks the methyl groups at positions 1 and 4, which may affect its reactivity and selectivity in certain reactions.
1,4-Dimethyl-1H-indazole: Lacks the boronic acid functionality, limiting its use in cross-coupling reactions.
Phenylboronic acid: A simpler boronic acid derivative with different reactivity and applications.
The unique combination of the indazole core and boronic acid functionality in this compound makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1310384-21-4 |
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Molecular Formula |
C9H11BN2O2 |
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(1,4-dimethylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-7(10(13)14)4-9-8(6)5-11-12(9)2/h3-5,13-14H,1-2H3 |
InChI Key |
SZAGSASAQPUZDI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C2C=NN(C2=C1)C)C)(O)O |
Origin of Product |
United States |
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